molecular formula C14H15N3O4 B4631040 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide

Cat. No. B4631040
M. Wt: 289.29 g/mol
InChI Key: OVKYLYNVEMJRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, utilizing various starting materials such as amino-substituted thiophenes, urea, and aldehydes in the presence of catalysts. For example, a study demonstrated the synthesis of a pyrimidine derivative through a multi-step process, starting from methyl 3-aminothiophene-2-carboxylate, indicating the versatility and complexity of synthesizing these compounds (Pei Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using various analytical techniques, including X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the bond lengths, angles, and overall geometry of the compounds. The crystal structure of certain derivatives has been determined to belong to specific crystal systems, with tetragonal being one example. DFT calculations help compare the theoretical and experimental values of geometric parameters, further elucidating the structure (Pei Huang et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, demonstrating a range of properties that are of interest in medicinal chemistry and material science. For instance, certain derivatives exhibit marked inhibition against various cancer cell lines, showcasing their potential as anticancer agents. The reactivity of these compounds is also explored through their ability to participate in condensation reactions and their interaction with different chemical agents, providing a basis for developing new therapeutic agents (Pei Huang et al., 2020).

Scientific Research Applications

Stabilization of Amide Conformations

Research by Forbes et al. (2001) demonstrated that N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in the solid state, showing the influence of solvent on the conformational equilibrium of similar compounds. This study highlights the potential use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide in understanding the stabilization mechanisms of amide conformations in different environments Forbes, A., Beatty, A., & Smith, B. (2001). Organic Letters.

Synthesis and Characterization of Novel Polymeric Materials

Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various anhydrides, leading to polymers with significant solubility and thermal stability. Such research suggests applications in developing materials with improved performance characteristics, potentially including compounds like N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide for advanced material synthesis Butt, M., Akhtar, Z., Zafar-uz-Zaman, M., & Munir, A. (2005). European Polymer Journal.

Potential Anticancer Agents

Theoclitou et al. (2011) identified a novel kinesin spindle protein (KSP) inhibitor, indicating a pathway for the development of anticancer therapies. This research showcases the exploration of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide derivatives as potential candidates for targeting cancer cell proliferation Theoclitou, M. et al. (2011). Journal of Medicinal Chemistry.

Advances in Biosensor Technology

Karimi-Maleh et al. (2014) developed a highly sensitive biosensor for the determination of glutathione and piroxicam, indicating the utility of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide in electrochemical sensors for medical and environmental monitoring Karimi-Maleh, H. et al. (2014). Biosensors & Bioelectronics.

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-7-21-10-5-3-9(4-6-10)12(18)16-11-8-15-14(20)17-13(11)19/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKYLYNVEMJRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.